molecular formula C7H3BrIN3O2 B1292456 6-Bromo-3-iodo-4-nitro-1H-indazole CAS No. 885519-45-9

6-Bromo-3-iodo-4-nitro-1H-indazole

Cat. No.: B1292456
CAS No.: 885519-45-9
M. Wt: 367.93 g/mol
InChI Key: XYFNADHXJUJAOA-UHFFFAOYSA-N
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Description

6-Bromo-3-iodo-4-nitro-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used as core structures in medicinal chemistry

Scientific Research Applications

6-Bromo-3-iodo-4-nitro-1H-indazole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a scaffold for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Future Directions

The future directions for “6-Bromo-3-iodo-4-nitro-1H-indazole” and similar compounds likely involve further exploration of their medicinal applications, as well as the development of more efficient and environmentally-friendly synthesis methods .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-iodo-4-nitro-1H-indazole typically involves multi-step reactions starting from commercially available precursors. One common method includes the bromination and iodination of 4-nitro-1H-indazole. The reaction conditions often involve the use of bromine and iodine reagents in the presence of suitable solvents and catalysts to achieve the desired substitution on the indazole ring.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-3-iodo-4-nitro-1H-indazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium iodide or potassium fluoride in polar solvents.

    Reduction Reactions: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Coupling Reactions: Palladium catalysts with boronic acids or esters.

Major Products Formed:

    Substitution Reactions: Derivatives with different functional groups replacing the halogens.

    Reduction Reactions: 6-Bromo-3-iodo-4-amino-1H-indazole.

    Coupling Reactions: Biaryl compounds with extended conjugation.

Mechanism of Action

The mechanism of action of 6-Bromo-3-iodo-4-nitro-1H-indazole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitro group can also contribute to its reactivity and potential bioactivity through redox reactions and interactions with biological macromolecules.

Comparison with Similar Compounds

  • 6-Bromo-4-nitro-1H-indazole
  • 3-Iodo-4-nitro-1H-indazole
  • 6-Bromo-3-iodo-1H-indazole

Comparison: 6-Bromo-3-iodo-4-nitro-1H-indazole is unique due to the simultaneous presence of bromine, iodine, and nitro groups, which provides a distinct reactivity profile compared to its analogs. This combination of substituents can enhance its potential as a versatile intermediate for various chemical transformations and applications in drug discovery.

Properties

IUPAC Name

6-bromo-3-iodo-4-nitro-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrIN3O2/c8-3-1-4-6(7(9)11-10-4)5(2-3)12(13)14/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYFNADHXJUJAOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C(NN=C21)I)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrIN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80646309
Record name 6-Bromo-3-iodo-4-nitro-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885519-45-9
Record name 6-Bromo-3-iodo-4-nitro-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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